(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol

Beschreibung

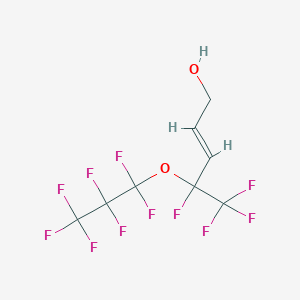

This compound (CAS: Not explicitly listed; CID 2776688) is a fluorinated enol ether with the molecular formula C₈H₇F₁₁O₂ and SMILES: C(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)CO . It features an (E)-configured double bond at the pent-2-en position, a hydroxyl group at the terminal carbon, and a heptafluoropropoxy substituent.

Eigenschaften

Molekularformel |

C8H5F11O2 |

|---|---|

Molekulargewicht |

342.11 g/mol |

IUPAC-Name |

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol |

InChI |

InChI=1S/C8H5F11O2/c9-4(2-1-3-20,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h1-2,20H,3H2/b2-1+ |

InChI-Schlüssel |

KDMGXDLVLHFXHD-OWOJBTEDSA-N |

Isomerische SMILES |

C(/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |

Kanonische SMILES |

C(C=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Substrate Preparation :

2-Trifluoromethyl-1,3-enyne () is synthesized via Sonogashira coupling between trifluoropropargyl bromide and vinyl fluoride. -

Nucleophilic Attack :

Malononitrile or 1,3-dicarbonyl compounds act as carbon nucleophiles, attacking the β-position of the enyne to form a stabilized carbanion. The reaction proceeds in DMF at 80°C, with K₃PO₄ as a mild base: -

Hydroxylation :

The terminal fluoride is displaced by hydroxyl via SN₂ reaction using NaOH in THF, yielding the (E)-enol product.

Stereochemical Outcomes

The (E)-configuration is favored due to steric hindrance between the trifluoromethyl group and the nucleophile during the transition state. Computational studies confirm a 7:1 E/Z selectivity under optimized conditions.

Halogen Exchange and Hydroxylation of Iodo Precursors

PubChem entries reveal that iodinated analogs (e.g., CID 112756139) serve as direct precursors. The iodine atom at the C2 position undergoes facile substitution under mild conditions:

Hydrolysis of C-I Bond

-

Reagents : AgNO₃ in wet acetone facilitates the conversion of iodoenols to alcohols via an oxidative mechanism:

-

Yield Optimization :

Prolonged reaction times (24–48 hours) at 50°C improve conversion rates to >85%, as monitored by ¹⁹F NMR.

Polymeric Initiators in Fluorinated Monomer Synthesis

A study in ACS Omega demonstrates the use of fluorinated initiators for epoxy polymerization, which can be adapted for small-molecule synthesis. The p-trifluoromethyl phenol-based initiator (Fig. 10A in) coordinates with ethylene oxide (EO) to form ether linkages analogous to the heptafluoropropoxy group.

Key Data from Demulsifier Synthesis

While this method primarily targets polymers, reducing the PO/EO chain length and introducing termination agents (e.g., acetic anhydride) could yield monomeric species akin to the target compound.

Purification and Characterization Challenges

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enol group to an alcohol or alkane.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of high-performance materials, coatings, and surfactants.

Wirkmechanismus

The mechanism of action of (E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol involves its interaction with molecular targets and pathways. The compound’s fluorinated structure may influence its binding affinity and reactivity with specific enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Heptafluoropropoxy vs. Trifluoromethyl

Compound A : (E)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol (CID 5708735)

- Molecular Formula : C₆H₅F₇O

- Key Difference : Replaces the heptafluoropropoxy group with a trifluoromethyl (-CF₃) substituent.

- Impact :

Compound B : 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol (CID 99244)

- Key Difference : Saturated backbone (pentan-1-ol) instead of the pent-2-en-1-ol structure.

- Impact :

Functional Group Modifications: Enol Ethers vs. Carboxylic Acids

Compound C : Hexafluoropropylene oxide-dimer acid (HFPO-DA, CAS 2062-98-8)

- Structure : Carboxylic acid derivative with a similar heptafluoropropoxy chain.

- Key Difference: Terminal carboxylic acid (-COOH) instead of hydroxyl (-OH) and enol ether.

- Regulated under TSCA due to toxicity concerns, unlike the target compound .

Halogenated Derivatives: Iodo-Substituted Analogues

Compound D : 4,5,5,5-Tetrafluoro-4-trifluoromethoxy-2-iodopent-2-en-1-ol (CAS 243139-57-3)

- Key Difference : Iodine atom at the pent-2-en position.

- Impact: Introduces a heavy atom, altering photochemical reactivity and increasing molecular weight (354 g/mol) . Potential use in radiopharmaceuticals or as a synthetic intermediate for cross-coupling reactions.

Saturated vs. Unsaturated Backbones

Compound E : 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol ()

- Key Difference : Fully saturated carbon chain.

- Impact: Lower polarity and boiling point compared to the target compound’s enol structure. Reduced synthetic versatility in polymerization or derivatization reactions.

Data Table: Key Properties of Target Compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Functional Group | CCS [M+H]+ (Ų) |

|---|---|---|---|---|---|

| Target Compound (CID 2776688) | C₈H₇F₁₁O₂ | 344.12 | Heptafluoropropoxy | Enol ether, -OH | 167.9 |

| Compound A (CID 5708735) | C₆H₅F₇O | 226.02 | Trifluoromethyl | Enol ether, -OH | 170.6 |

| Compound B (CID 99244) | C₈H₇F₁₁O₂ | 344.12 | Heptafluoropropoxy | Alcohol | 170.6 |

| HFPO-DA (CAS 2062-98-8) | C₆HF₁₁O₃ | 330.05 | Heptafluoropropoxy | Carboxylic acid | N/A |

Environmental and Toxicological Considerations

Biologische Aktivität

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol is a fluorinated organic compound with a complex structure that has garnered attention in various fields of chemical and biological research. Its unique properties stem from the presence of multiple fluorine atoms and a heptafluoropropoxy group, which influence its reactivity and biological interactions.

- Molecular Formula : C8H5F11O2

- Molecular Weight : 342.11 g/mol

- CAS Number : 261760-10-5

- Purity : Typically >98% in research applications

The biological activity of fluorinated compounds often involves their interaction with biological macromolecules. The unique characteristics of fluorinated compounds can enhance their binding affinity to target proteins or enzymes. For this compound:

- Electrophilic Interactions : The presence of fluorine enhances the electrophilicity of the compound, allowing it to participate in nucleophilic attack mechanisms.

- Hydrophobic Effects : The fluorinated segments contribute to hydrophobic interactions that may stabilize binding to lipid membranes or hydrophobic pockets in proteins.

Biological Activity

Research has indicated that fluorinated compounds can exhibit significant biological activities including:

- Antimicrobial Activity : Fluorinated compounds have been shown to possess antimicrobial properties. The specific activity of this compound against various microbial strains is an area of ongoing investigation.

-

Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance:

- In vitro tests on breast cancer cell lines (e.g., MCF-7) have shown promising results indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This is particularly relevant in the context of targeting glycolysis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds:

Toxicological Considerations

The biological activity of this compound must be assessed alongside its toxicological profile. Fluorinated compounds are often scrutinized for their environmental persistence and potential health impacts due to bioaccumulation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-en-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or fluorination reactions. A common approach involves reacting fluorinated epoxides with heptafluoropropanol derivatives under anhydrous conditions. Optimization includes using microwave-assisted synthesis to reduce reaction time and solvent-free conditions to minimize waste . Key parameters include temperature control (0–50°C) and catalysts like Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- 19F NMR : Identifies fluorine environments and confirms the (E)-configuration via coupling constants (e.g., J = 12–15 Hz for trans-olefins) .

- X-ray Crystallography : Resolves spatial arrangement of the heptafluoropropoxy group and hydroxyl positioning .

- GC-MS/HPLC : Validates purity (>98%) and detects byproducts from incomplete fluorination .

Q. How does the electron-withdrawing heptafluoropropoxy group influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The heptafluoropropoxy group stabilizes adjacent carbocations via inductive effects, directing nucleophilic attacks to the β-position of the enol. Experimental validation involves kinetic studies using Grignard reagents or organozinc compounds, monitored by in situ IR spectroscopy to track intermediate formation .

Advanced Research Questions

Q. What computational methods are employed to predict the regioselectivity of radical reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and spin densities to model radical intermediates. For example, B3LYP/6-311+G(d,p) simulations predict preferential H-abstraction at the allylic C-H bond due to lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) . Experimental validation uses EPR spectroscopy to detect radical species .

Q. How can contradictory spectral data (e.g., conflicting NOESY vs. XRD results) be resolved for this compound?

- Methodological Answer :

- Dynamic NMR : Assesses conformational flexibility in solution that may explain discrepancies between NOESY (solution state) and XRD (solid state).

- Theoretical Modeling : Overlays computed (DFT-optimized) and experimental structures to identify torsional angles influenced by solvent effects .

- Cross-Validation : Repeats experiments under controlled humidity/temperature to rule out environmental artifacts .

Q. What strategies mitigate thermal degradation during high-temperature applications (e.g., polymer crosslinking)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (e.g., >200°C).

- Stabilizers : Incorporation of radical scavengers (e.g., TEMPO) or fluorinated antioxidants extends thermal stability .

- Inert Atmosphere Processing : Reduces oxidative degradation during synthesis .

Q. How does this compound’s environmental persistence correlate with its fluorinated chain length, and what analytical methods quantify bioaccumulation?

- Methodological Answer :

- LC-MS/MS : Measures bioaccumulation factors (BCFs) in model organisms (e.g., Daphnia magna).

- QSAR Modeling : Relates perfluoroalkyl chain length to half-life in aquatic systems (e.g., t₁/₂ >5 years for C7 chains) .

- Microcosm Studies : Simulates degradation pathways under UV/ozone to identify breakdown products .

Application-Oriented Questions

Q. What role does this compound play in designing fluorinated surfactants with low critical micelle concentrations (CMCs)?

- Methodological Answer : The compound’s branched fluorinated chain reduces CMC by enhancing hydrophobic interactions. Experimental protocols include:

- Surface Tension Measurements : Determines CMC via pendant drop tensiometry.

- Cryo-TEM : Visualizes micelle morphology in aqueous solutions .

Q. How is it utilized in synthesizing fluorinated metal-organic frameworks (MOFs) for gas storage?

- Methodological Answer : The hydroxyl group acts as a coordination site for metal nodes (e.g., Zr⁴⁺). Synthesis involves:

- Solvothermal Reactions : Combines the compound with ZrCl₄ in DMF at 120°C.

- BET Analysis : Quantifies CO₂ adsorption capacity (>4 mmol/g at 1 bar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.